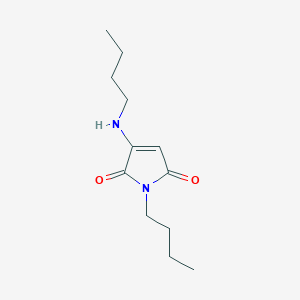
1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione is an organic compound belonging to the pyrrole family This compound is characterized by its unique structure, which includes a pyrrole ring substituted with butyl and butylamino groups
Vorbereitungsmethoden
The synthesis of 1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione typically involves the reaction of pyrrole-2,5-dione with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and continuous flow reactors to ensure consistent production.
Analyse Chemischer Reaktionen
1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the butyl or butylamino groups are replaced with other functional groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Ongoing research aims to develop new drugs based on its structure.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-(butylamino)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium nitrate: This compound is an ionic liquid with different applications, including as a solvent and catalyst.
1-Butyl-3-methylimidazolium iodide: Another ionic liquid, used in dye-sensitized solar cells and other industrial applications.
1-Butyl-3-methylimidazolium thiocyanate: Known for its use in extractive desulfurization of liquid fuels.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties
Eigenschaften
Molekularformel |
C12H20N2O2 |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1-butyl-3-(butylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H20N2O2/c1-3-5-7-13-10-9-11(15)14(12(10)16)8-6-4-2/h9,13H,3-8H2,1-2H3 |
InChI-Schlüssel |
ODNQUCUMLYBCTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC(=O)N(C1=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



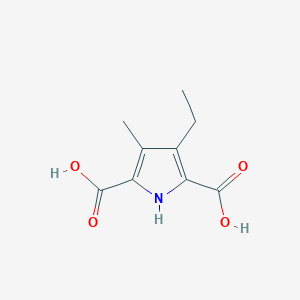


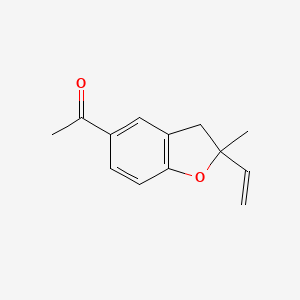
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
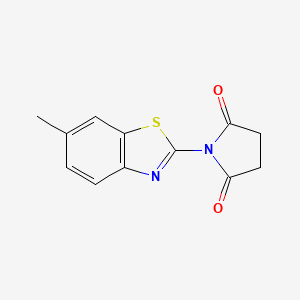
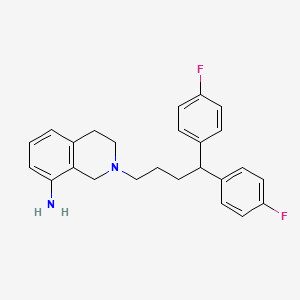

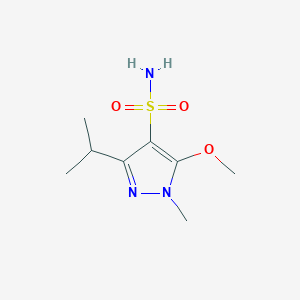

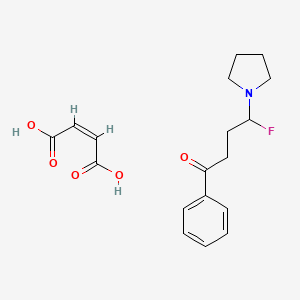
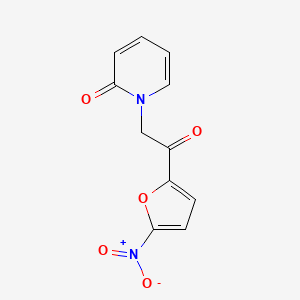
![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)
